(E)-3-(3-nitrophenyl)-N'-(1-(pyridin-4-yl)ethylidene)-1H-pyrazole-5-carbohydrazide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

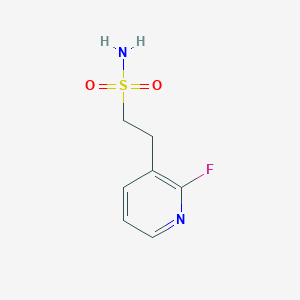

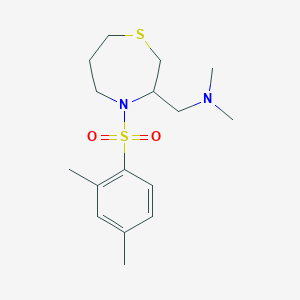

The compound “(E)-3-(3-nitrophenyl)-N’-(1-(pyridin-4-yl)ethylidene)-1H-pyrazole-5-carbohydrazide” is a complex organic molecule. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. The “E” in the name indicates the geometry around the double bond, with the highest priority groups on each carbon being on opposite sides .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple aromatic rings and functional groups. The nitrophenyl and pyridinyl groups are likely to contribute to the compound’s reactivity .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The nitro group could potentially undergo reduction reactions, and the compound could participate in various organic reactions due to the presence of the aromatic rings .科学的研究の応用

Synthesis and Derivative Formation

Efficient Synthesis of N-fused Heterocyclic Compounds : This compound is utilized in the synthesis of N-fused heterocyclic compounds, including derivatives like N′-(1-(4-nitrophenyl)ethylidene)imidazo[1,2-a]pyridine-6-carbohydrazide. These compounds are synthesized through a five-component cascade reaction, highlighting its versatility in creating complex molecular structures (Hosseini & Bayat, 2019).

Formation of Square Grid Structures : It plays a role in the formation of square grid structures in coordination chemistry. For example, the self-assembly of tetranuclear Cu(II) and Ni(II) square grids have been reported using related pyrazole-based ligands (Mandal et al., 2011).

Corrosion Inhibition

- Corrosion Protection : Pyrazole-carbohydrazide compounds exhibit properties useful in corrosion protection of metals. Studies demonstrate their effectiveness in inhibiting corrosion, particularly in mild steel in acidic environments (Paul, Yadav, & Obot, 2020).

Coordination Chemistry

- Coordination Complexes with Metals : It's used in the synthesis of rare μ-di-σ pyrazole-based bridging keto carbonyl complexes with metals like Cd(II), highlighting its role in forming structurally diverse metal-organic frameworks (Das et al., 2015).

Sensor Development

- Fluorescence Probe Development : Pyrazole derivatives are employed in creating fluorescence probes for detecting ions like Al3+ and Fe3+. Such probes are based on the off-on-off sensor mechanism (Wei et al., 2022).

Biological Applications

Biological Evaluation and Docking Studies : This compound is also significant in the biological evaluation and molecular docking studies of pyrazoline derivatives, indicating its potential in the discovery of new pharmaceuticals (Ravula et al., 2016).

Metal-Organic Gels : It's used in the formation of toxic metal-organic gels, serving as a gelator for encapsulating toxic heavy metals, which is crucial in environmental remediation and waste management processes (Roy et al., 2022).

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for (E)-3-(3-nitrophenyl)-N'-(1-(pyridin-4-yl)ethylidene)-1H-pyrazole-5-carbohydrazide involves the condensation of 3-nitrobenzaldehyde with pyridine-4-carboxaldehyde to form the corresponding Schiff base. The Schiff base is then reacted with hydrazine hydrate to form the hydrazide intermediate, which is subsequently cyclized with 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one to form the final product.", "Starting Materials": [ "3-nitrobenzaldehyde", "pyridine-4-carboxaldehyde", "hydrazine hydrate", "3-methyl-1-phenyl-1H-pyrazol-5(4H)-one" ], "Reaction": [ "Step 1: Condensation of 3-nitrobenzaldehyde with pyridine-4-carboxaldehyde in ethanol to form the corresponding Schiff base.", "Step 2: Reaction of the Schiff base with hydrazine hydrate in ethanol to form the hydrazide intermediate.", "Step 3: Cyclization of the hydrazide intermediate with 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one in ethanol to form the final product." ] } | |

CAS番号 |

634886-37-6 |

分子式 |

C17H14N6O3 |

分子量 |

350.338 |

IUPAC名 |

3-(3-nitrophenyl)-N-[(E)-1-pyridin-4-ylethylideneamino]-1H-pyrazole-5-carboxamide |

InChI |

InChI=1S/C17H14N6O3/c1-11(12-5-7-18-8-6-12)19-22-17(24)16-10-15(20-21-16)13-3-2-4-14(9-13)23(25)26/h2-10H,1H3,(H,20,21)(H,22,24)/b19-11+ |

InChIキー |

GJTWXTOCXLOGSN-YBFXNURJSA-N |

SMILES |

CC(=NNC(=O)C1=CC(=NN1)C2=CC(=CC=C2)[N+](=O)[O-])C3=CC=NC=C3 |

溶解性 |

not available |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2Z)-N-(4-chlorophenyl)-2-[(4-methylphenyl)diazenyl]-2-[(4-methylphenyl)hydrazinylidene]acetamide](/img/structure/B2473796.png)

![5-Acetyl-6-methyl-2-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)pyridine-3-carbonitrile](/img/structure/B2473800.png)

![7-(3-chloro-4-methylphenyl)-5-phenyl-N-(3,4,5-trimethoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2473801.png)

![7-(4-methylphenyl)-3-[3-(trifluoromethyl)benzyl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2473803.png)

![4-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylmethyl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one](/img/structure/B2473809.png)

![rac-tert-butyl N-{[(2R,4S)-4-methylpiperidin-2-yl]methyl}carbamate, cis](/img/structure/B2473814.png)